N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide
Description
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-8-11-18(30-2)12-9-16)28-22-13-10-17(14-20(22)24)27-25(29)19-6-4-5-7-21(19)26/h4-15H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCZSTUTKIIGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide":
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide
- N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide is a complex organic compound that belongs to the quinoline family.
- The synthesis of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxy-2-(4-methoxyphenyl)quinoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Potential Applications
The search results suggest potential applications in medicinal chemistry, specifically as antimicrobial and anticancer agents.
Antimicrobial Activity:
- Quinoline derivatives, which are similar in structure, have demonstrated antimicrobial properties against bacteria and fungi. They have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Other quinoline derivatives have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential:
- Quinoline derivatives can inhibit pathways involved in cancer cell proliferation and have demonstrated cytotoxic effects against various cancer cell lines.
- Some related compounds have demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. Benzamide derivatives have shown inhibitory effects on RET kinase, which is implicated in several cancers.
- Research indicates that similar compounds can induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways and may involve the modulation of Bcl-2 family proteins and caspase activation.
- Also, similar structures have demonstrated anti-inflammatory effects by inhibiting NF-κB signaling pathways, which are often activated in tumors.
Mechanisms of Action:
- The mechanism of action may involve the compound's interaction with specific molecular targets and the inhibition of certain enzymes by binding to their active sites, which disrupts cellular pathways.
Structural Features and Activity
- The presence of quinoline and benzamide moieties suggests potential interactions with enzymes and receptors critical in cancer progression.
Mechanism of Action
The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(4-fluorophenyl)ethanone
- 4-(2-fluorophenyl)-1-(4-hydroxybenzoyl)semicarbazide
- Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-
Uniqueness
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide stands out due to its unique combination of fluorophenyl, pyridinyl, and triazole groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines a quinoline moiety with a fluorobenzamide group. The chemical formula is , and its IUPAC name is this compound. The presence of both ethoxy and methoxy groups contributes to its lipophilicity, potentially enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
Table 1: Summary of Anticancer Studies on Quinoline Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibition of PI3K/AKT pathway | |
| Compound B | Lung Cancer | Induction of apoptosis via caspase activation | |
| This compound | TBD | TBD | TBD |
The mechanism of action for this compound likely involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer metabolism or signaling pathways.
- Receptor Modulation : It could interact with specific receptors, altering cellular responses and leading to reduced tumor growth.
Case Studies
Several case studies have explored compounds structurally related to this compound:
- Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising therapeutic avenue for further development .
- Fluorinated Benzamides : Research on fluorinated benzamides has shown enhanced bioactivity due to improved binding affinity to target proteins, which may also apply to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
